molecular formula C6H11BrMgSi B2938925 3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF CAS No. 78012-45-0

3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF

Cat. No.: B2938925
CAS No.: 78012-45-0
M. Wt: 215.448
InChI Key: RIYREXVROPBTDW-UHFFFAOYSA-M
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Description

3-(Trimethylsilyl)propynylmagnesium bromide is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis. This compound consists of a propynyl group attached to a trimethylsilyl group, with magnesium bromide acting as the counterion. The presence of the trimethylsilyl group enhances the stability and reactivity of the Grignard reagent, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)propynylmagnesium bromide typically involves the reaction of trimethylsilylpropyne with magnesium in the presence of an ether solvent, such as 2-methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination. The general reaction can be represented as follows: $$\text{Trimethylsilylpropyne} + \text{Mg} \rightarrow \text{3-(Trimethylsilyl)propynylmagnesium bromide}$$

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The choice of solvent, reaction temperature, and magnesium source are optimized to achieve the highest efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylsilyl)propynylmagnesium bromide primarily undergoes nucleophilic addition reactions. It reacts with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. Common reactions include:

  • Addition to Aldehydes and Ketones: Forms secondary and tertiary alcohols, respectively.

  • Addition to Epoxides: Forms alcohols with the addition of two hydroxyl groups.

  • Addition to Carbon Dioxide: Forms carboxylic acids.

Common Reagents and Conditions:

  • Electrophiles: Aldehydes, ketones, epoxides, carbon dioxide.

  • Conditions: Typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere.

Major Products Formed:

  • Alcohols: Secondary and tertiary alcohols from the addition to aldehydes and ketones.

  • Carboxylic Acids: From the addition to carbon dioxide.

  • Diols: From the addition to epoxides.

Scientific Research Applications

3-(Trimethylsilyl)propynylmagnesium bromide is extensively used in organic synthesis and research. Its applications include:

  • Synthesis of Complex Molecules: Used in the construction of complex organic molecules, including natural products and pharmaceuticals.

  • Medicinal Chemistry: Employed in the synthesis of drug candidates and intermediates.

  • Material Science: Utilized in the preparation of polymers and advanced materials.

  • Biology: Used in the modification of biomolecules and the study of biological processes.

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)propynylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on an electrophilic center. The trimethylsilyl group stabilizes the negative charge on the carbon, facilitating the reaction. The molecular targets and pathways involved depend on the specific electrophile and reaction conditions.

Comparison with Similar Compounds

  • 3-(Trimethylsilyl)propylmagnesium bromide: Similar structure but lacks the triple bond.

  • Trimethylsilylmethylmagnesium bromide: Shorter carbon chain.

  • Phenylmagnesium bromide: Different functional group but similar reactivity.

Uniqueness: 3-(Trimethylsilyl)propynylmagnesium bromide is unique due to its triple bond, which provides distinct reactivity compared to other Grignard reagents. The trimethylsilyl group enhances its stability and reactivity, making it a versatile tool in organic synthesis.

Properties

IUPAC Name

magnesium;trimethyl(prop-1-ynyl)silane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Si.BrH.Mg/c1-5-6-7(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJHTKOUOXRPKQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#C[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrMgSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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